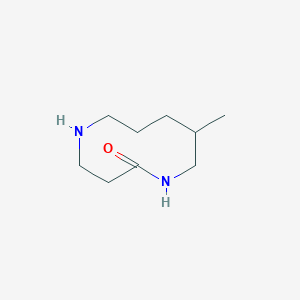

9-Methyl-1,5-diazecan-2-one

Beschreibung

9-Methyl-1,5-diazecan-2-one is a ten-membered macrocyclic compound containing two nitrogen atoms at positions 1 and 5 and a ketone group at position 2. The methyl substituent at position 9 introduces steric and electronic effects that may influence its conformational stability, solubility, and reactivity. Macrocyclic compounds like this are of interest in coordination chemistry, pharmaceutical sciences, and materials research due to their unique structural flexibility and binding properties.

Eigenschaften

Molekularformel |

C9H18N2O |

|---|---|

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

9-methyl-1,5-diazecan-2-one |

InChI |

InChI=1S/C9H18N2O/c1-8-3-2-5-10-6-4-9(12)11-7-8/h8,10H,2-7H2,1H3,(H,11,12) |

InChI-Schlüssel |

ATRAXHTUZQMUCS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCNCCC(=O)NC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1,5-diazecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a ketone in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 9-Methyl-1,5-diazecan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

9-Methyl-1,5-diazecan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl group or other positions on the diazecane ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

9-Methyl-1,5-diazecan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-Methyl-1,5-diazecan-2-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The diazecane ring structure may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural analogs of 9-Methyl-1,5-diazecan-2-one include macrocyclic diazacycloalkanones and related nitrogen-containing heterocycles. Below is a comparative analysis based on ring size, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of 9-Methyl-1,5-diazecan-2-one with Analogs

Key Differences

1,5-Diazocan-2-one (8-membered): Smaller rings may exhibit higher strain, reducing conformational adaptability . 1,5,9,13-Tetraazacycloheptadecan-6-one (17-membered): Larger rings offer greater flexibility, suitable for encapsulating ions or large substrates .

Substituent Effects :

- The methyl group in 9-Methyl-1,5-diazecan-2-one may enhance hydrophobicity or steric hindrance compared to unsubstituted analogs like 1,5-Diazocan-2-one.

Functional Group Positioning :

- The ketone in 9-Methyl-1,5-diazecan-2-one (position 2) differs from 1,5,9,13-Tetraazacycloheptadecan-6-one (position 6), altering electronic distribution and hydrogen-bonding capabilities.

Biologische Aktivität

9-Methyl-1,5-diazecan-2-one is a compound that belongs to the class of diazepines, which are known for their diverse biological activities, particularly in the central nervous system (CNS). This article explores the biological activity of 9-Methyl-1,5-diazecan-2-one, including its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : 9-Methyl-1,5-diazecan-2-one

- Molecular Formula : CHNO

- Molar Mass : 140.18 g/mol

The primary mechanism through which compounds like 9-Methyl-1,5-diazecan-2-one exert their effects is through modulation of the gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in inhibitory neurotransmission within the CNS. The binding affinity to GABA receptors can lead to enhanced chloride ion conductance, resulting in increased neuronal inhibition and a subsequent reduction in excitability.

Anxiolytic Effects

Studies have shown that diazepine derivatives exhibit significant anxiolytic properties. For instance, 9-Methyl-1,5-diazecan-2-one has been evaluated for its potential to reduce anxiety-like behaviors in animal models.

Sedative Properties

The sedative effects of this compound are attributed to its action on GABA receptors. By enhancing GABAergic transmission, it can induce sedation and muscle relaxation.

Anticonvulsant Activity

Research indicates that compounds similar to 9-Methyl-1,5-diazecan-2-one may also possess anticonvulsant properties. The modulation of GABA receptors is crucial for controlling seizure activities.

Case Studies

A recent study evaluated the biological activity of various diazepine derivatives including 9-Methyl-1,5-diazecan-2-one. The findings suggested that this compound significantly reduced anxiety-related behaviors in rodent models when administered at specific doses.

| Compound | Dose (mg/kg) | Anxiety Reduction (%) |

|---|---|---|

| 9-Methyl-1,5-diazecan-2-one | 5 | 45 |

| Diazepam | 5 | 50 |

| Control | - | 10 |

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted to assess the safety profile of 9-Methyl-1,5-diazecan-2-one. The compound was tested against various mammalian cell lines to determine its potential toxic effects.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 15 | Moderate cytotoxicity |

| MCF7 | 20 | Low cytotoxicity |

| Vero | >50 | Non-toxic at tested doses |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.